6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-HT6 receptor structure-activity relationship positional isomerism

6-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 439082-31-2; also registered under CAS 200714-10-9 as the 1H-indole tautomer) is a synthetic indole-tetrahydropyridine hybrid with molecular formula C₁₄H₁₅FN₂ and molecular weight 230.28 g·mol⁻¹. The compound is commercially available from Sigma-Aldrich as part of the AldrichCPR collection of unique chemicals, with a purity specification of ≥95%.

Molecular Formula C14H15FN2
Molecular Weight 230.28 g/mol
Cat. No. B14252298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Molecular FormulaC14H15FN2
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=C(C=C2)F)C3=CCNCC3
InChIInChI=1S/C14H15FN2/c1-17-9-13(10-4-6-16-7-5-10)12-3-2-11(15)8-14(12)17/h2-4,8-9,16H,5-7H2,1H3
InChIKeyHRQVPNCILIYXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Physicochemical Identity and Procurement Baseline


6-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 439082-31-2; also registered under CAS 200714-10-9 as the 1H-indole tautomer) is a synthetic indole-tetrahydropyridine hybrid with molecular formula C₁₄H₁₅FN₂ and molecular weight 230.28 g·mol⁻¹ . The compound is commercially available from Sigma-Aldrich as part of the AldrichCPR collection of unique chemicals, with a purity specification of ≥95% . It is characterized by a fluorine atom at the indole 6-position, an N1-methyl substitution on the indole ring, and a tetrahydropyridine moiety attached at the indole 3-position. This substitution pattern places it within a broader class of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives that have been explored as serotonin receptor ligands and as dual serotonin reuptake inhibitor/dopamine D2 receptor agents [1].

Why 6-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Cannot Be Replaced by Closest In-Class Analogs


Within the 3-(tetrahydropyridin-4-yl)-1H-indole chemotype, minor positional changes in halogen substitution and N-alkylation produce profound shifts in receptor pharmacology that preclude simple analog substitution. The established 5-HT₆ receptor agonist pharmacophore requires a halogen at the indole 5-position, an unsubstituted indole N1, and a 2-methyl group for potent agonist activity [1]. The target compound bears a 6-fluoro substituent (not 5-fluoro), an N1-methyl group (not unsubstituted N1), and lacks a 2-alkyl substituent—three structural deviations from the optimal 5-HT₆ agonist motif that collectively redirect its pharmacological profile. Furthermore, the N1-methyl substitution distinguishes it from the 5-HT₁F agonist series exemplified by LY334370, where N1-unsubstituted 5-substituted tetrahydropyridyl indoles are required for target engagement [2]. These structural divergences mean that procurement of a 5-fluoro or 5-chloro analog cannot replicate the target compound's chemical behavior as a synthetic intermediate or its distinct receptor interaction profile.

Quantitative Differentiation Evidence for 6-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Versus Structural Analogs


Fluorine Positional Isomerism: 6-Fluoro vs. 5-Fluoro Substitution and 5-HT₆ Receptor Pharmacophore Mismatch

The established 5-HT₆ receptor agonist pharmacophore requires a halogen at the indole 5-position. The 5-fluoro-2-methyl analog (5-fluoro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) achieves an EC₅₀ of 5.3 nM at human 5-HT₆ receptors in a functional cAMP assay [1]. The target compound places fluorine at the 6-position rather than the 5-position, a change predicted by SAR to abolish or drastically reduce 5-HT₆ agonist activity—an inference supported by the observation that the 5-fluoro to 6-fluoro positional shift in related tryptamine series (e.g., 5-fluoro-DMT vs. 6-fluoro-DET) markedly alters receptor activation profiles [2].

5-HT6 receptor structure-activity relationship positional isomerism

N1-Methyl Substitution: Functional Divergence from the Canonical 5-HT₆ Agonist Pharmacophore

SAR studies on 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles demonstrate that a free indole N1-H is essential for 5-HT₆ agonist activity; N1-substitution, including N1-methylation, converts agonists into antagonists or inactive compounds [1]. The reference agonist 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (N1-unsubstituted) achieves an IC₅₀ of 7.4 nM in [³H]-LSD binding and EC₅₀ of 1.0 nM in cAMP assays at human 5-HT₆ receptors [2]. Introduction of an N1-benzenesulfonyl group to this compound switches the functional profile from full agonist to antagonist [1]. The target compound bears an N1-methyl group, placing it outside the agonist pharmacophore and redirecting its utility toward antagonist screening or as a selectivity probe.

N1-methylation 5-HT6 antagonist pharmacophore model

Absence of 2-Alkyl Substitution: Differentiation from the 2-Methyl-5-HT₆ Agonist Series

The presence of a 2-alkyl group (methyl, ethyl) on the indole ring is a critical determinant of 5-HT₆ receptor affinity within the tetrahydropyridyl-indole series. The 2-methyl analog 5-bromo-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits an EC₅₀ of 2.7 nM, while the unsubstituted 2-position analog 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole shows a dramatically reduced EC₅₀ of 1100 nM—a >400-fold loss in potency [1]. The target compound lacks any 2-alkyl substitution, positioning it similarly to the low-potency unsubstituted comparator rather than the potent 2-alkyl series. This structural feature further distinguishes it from clinical-stage 5-HT₆ ligands such as EMD386088 (5-chloro-2-methyl analog, IC₅₀ = 7.4 nM) [2].

2-alkyl substitution 5-HT6 SAR indole functionalization

Predicted Physicochemical Differentiation: Lipophilicity (logP) and Solubility Profile

The target compound has a calculated logP of approximately 2.99 and a computed aqueous solubility of 0.37 g/L (≈1.6 mM) at 25 °C . The 5-fluoro positional isomer (5-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, CAS 116480-54-7) shares the identical molecular formula and similar computed logP but differs in dipole moment and hydrogen-bonding surface topology due to fluorine position, which may influence chromatographic retention, crystal packing, and metabolic stability . The N1-methyl group also eliminates the indole N-H hydrogen bond donor capacity (target compound HBD count = 0 for the N1-methylated form vs. HBD count = 1 for N1-unsubstituted analogs), reducing polar surface area and potentially enhancing blood-brain barrier permeability relative to N1-H analogs [1].

logP aqueous solubility physicochemical properties

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is stocked by Sigma-Aldrich (AldrichCPR VBP00158) and multiple specialist chemical suppliers (Leyan, AKSci, CymitQuimica) with purity specifications ranging from 95% to 98% . The 5-fluoro positional isomer (CAS 116480-54-7) is available from Fluorochem and MolCore at ≥98% purity . Critically, the 6-fluoro isomer is significantly less commercially available than the 5-fluoro isomer, with fewer global suppliers and smaller stock quantities. The Sigma-Aldrich listing explicitly notes the product is sold 'as-is' without analytical data, transferring identity verification responsibility to the buyer—a procurement consideration absent for the more widely characterized 5-fluoro analog .

commercial sourcing purity specification procurement

Recommended Research and Industrial Application Scenarios for 6-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole


Negative Control or Antagonist Probe in 5-HT₆ Receptor Screening Cascades

Because the N1-methyl, 6-fluoro, and 2-unsubstituted features of this compound deviate from all three essential requirements for 5-HT₆ agonism (5-halogen, N1-H, 2-alkyl) [1], it is ideally suited as a negative control or antagonist probe in 5-HT₆ receptor assays. When screening novel 5-HT₆ ligands, this compound can be employed alongside the reference agonist 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (IC₅₀ = 7.4 nM, EC₅₀ = 1.0 nM) [2] to validate assay sensitivity and confirm that observed agonist responses are pharmacophore-dependent rather than nonspecific.

Versatile Synthetic Intermediate for 2-Position Derivatization Libraries

The absence of a 2-alkyl substituent on the indole ring makes this compound an attractive starting material for parallel synthesis of 2-substituted analogs. Given that the 2-methyl group is critical for 5-HT₆ potency (conferring >400-fold enhancement vs. the unsubstituted analog) [3], medicinal chemistry teams can use this compound as a scaffold for systematic exploration of 2-position substitution effects on receptor selectivity, metabolic stability, and off-target profiles across the serotonergic and dopaminergic systems.

Selectivity Profiling in Dual 5-HT Reuptake / Dopamine D2 Receptor Programs

The tetrahydropyridin-4-yl indole scaffold is the subject of patent filings claiming dual serotonin reuptake inhibition and dopamine D2 receptor affinity [4]. The target compound's unique substitution pattern (6-fluoro, N1-methyl) differentiates it from the exemplified compounds in these patents, enabling its use as a selectivity tool to parse structure-activity relationships at SERT vs. D2 receptors. Direct comparative testing against patent-exemplified analogs can reveal whether the 6-fluoro/N1-methyl combination confers any selectivity advantage or reduced off-target binding.

Physicochemical Reference Standard for Fluorine Positional Isomer Studies

The 6-fluoro substitution confers distinct physicochemical properties compared to the 5-fluoro isomer, including altered dipole moment and hydrogen-bonding topography. With a computed logP of approximately 2.99 and aqueous solubility of 0.37 g/L , this compound can serve as a reference standard in studies correlating fluorine position with chromatographic retention, metabolic stability, CYP450 inhibition, and brain penetration in CNS drug discovery programs.

Quote Request

Request a Quote for 6-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.